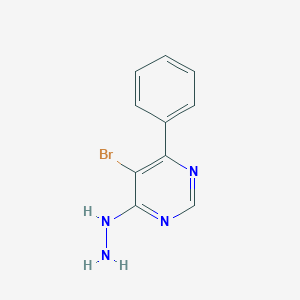
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzodioxin ring system, which is fused with a carboxylic acid ester and a morpholinoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzodioxin ring system, esterification of the carboxylic acid, and introduction of the morpholinoethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid: Lacks the morpholinoethyl ester group, resulting in different chemical and biological properties.
2-Morpholinoethyl ester derivatives: Compounds with similar ester groups but different ring systems, leading to variations in reactivity and applications.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 2-morpholinoethyl ester, hydrochloride stands out due to its unique combination of a furobenzodioxin ring system and a morpholinoethyl ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35685-94-0 |
|---|---|
Molekularformel |
C17H18ClNO6 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
2-morpholin-4-ium-4-ylethyl furo[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |
InChI |
InChI=1S/C17H17NO6.ClH/c19-17(23-6-3-18-1-4-20-5-2-18)16-10-12-9-14-15(11-13(12)24-16)22-8-7-21-14;/h7-11H,1-6H2;1H |
InChI-Schlüssel |
KZVINWURWPMURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CCOC(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



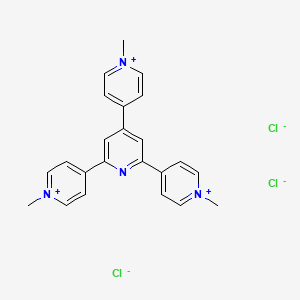
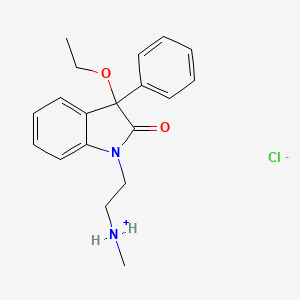
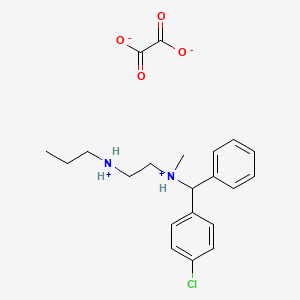
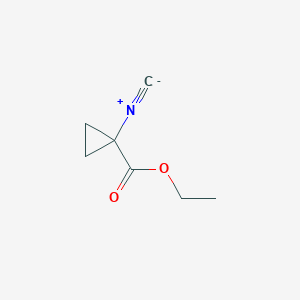
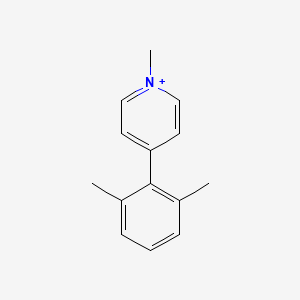
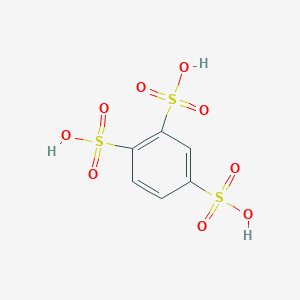
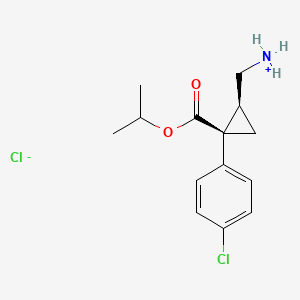
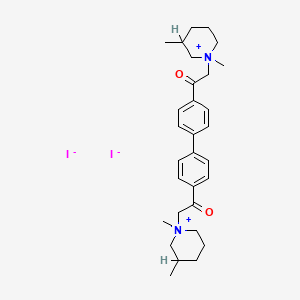
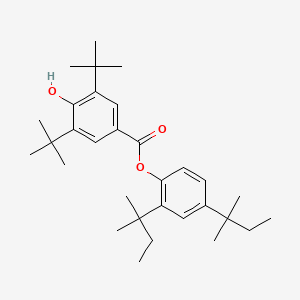

![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
